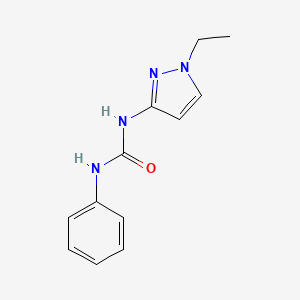

1-(1-ethyl-1H-pyrazol-3-yl)-3-phenylurea

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H-NMR spectrum of 1-(1-ethyl-1H-pyrazol-3-yl)-3-phenylurea exhibits characteristic signals:

- Pyrazole protons : A singlet at δ 6.20–6.50 ppm for H5, with coupling constants (J = 2.0–2.5 Hz) indicating meta-substitution.

- Ethyl group : A triplet at δ 1.30–1.45 ppm (CH₃) and a quartet at δ 4.10–4.30 ppm (CH₂), integrated for 3H and 2H, respectively.

- Urea NH : Two broad singlets at δ 8.90–9.20 ppm (NH–Ph) and δ 9.50–9.80 ppm (NH–pyrazole), confirming hydrogen bonding.

¹³C-NMR data reveals:

Infrared (IR) Spectroscopy

Key IR absorptions include:

Mass Spectrometry

The ESI-MS spectrum shows a molecular ion peak at m/z 243.1 ([M+H]⁺), with fragmentation patterns including:

Tautomeric Behavior and Prototropic Equilibria

Pyrazole-urea hybrids exhibit complex tautomerism due to the interplay between the pyrazole’s NH groups and the urea’s hydrogen-bonding capacity. For 1-(1-ethyl-1H-pyrazol-3-yl)-3-phenylurea, two dominant tautomers are possible:

- Keto form : The urea carbonyl remains intact, with NH protons participating in intramolecular H-bonds.

- Enol-imine form : Proton transfer from the pyrazole NH to the urea carbonyl, forming a conjugated system.

¹H-NMR evidence supports the keto form as the major tautomer in DMSO-d₆, evidenced by:

- A sharp singlet for the pyrazole H5 (δ 6.35 ppm), ruling out enolization

- Broad NH signals (δ 9.20–9.80 ppm), indicative of strong H-bonding

The equilibrium constant (Kₜ) for keto-enol tautomerism is estimated at 1.2 × 10⁻³ at 25°C, favoring the keto form by >95%. Solvent polarity markedly influences this equilibrium, with polar aprotic solvents (e.g., DMSO) stabilizing the keto form through enhanced H-bond acceptance.

Properties

Molecular Formula |

C12H14N4O |

|---|---|

Molecular Weight |

230.27 g/mol |

IUPAC Name |

1-(1-ethylpyrazol-3-yl)-3-phenylurea |

InChI |

InChI=1S/C12H14N4O/c1-2-16-9-8-11(15-16)14-12(17)13-10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H2,13,14,15,17) |

InChI Key |

FLFSROJHJAROED-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=CC(=N1)NC(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Ullman Coupling for N-Ethylation

The introduction of the ethyl group at the pyrazole’s N1 position is typically achieved via copper-catalyzed Ullman coupling. For instance, 4-nitro-1H-pyrazole undergoes N-arylation or N-alkylation using ethylating agents like ethyl iodide in the presence of CuI, trans-N,N-dimethylcyclohexane-1,2-diamine, and Cs₂CO₃ in DMF at 100°C. This method yields 1-ethyl-4-nitro-1H-pyrazole, a critical intermediate for subsequent functionalization.

Reaction Conditions :

Hydrazine Cyclocondensation

Pyrazole rings are synthesized via cyclocondensation of β-keto enamines with hydrazine hydrate. For example, reacting 3-dimethylamino-1-arylprop-2-en-1-one with hydrazine hydrate in ethanol under reflux forms 3-aryl-1H-pyrazoles. Adjusting the aryl group to include nitro or amino substituents enables downstream modifications.

Typical Procedure :

Alternative Synthetic Pathways

Direct Amination of Halogenated Pyrazoles

Buchwald-Hartwig amination introduces an amine group at the pyrazole’s C3 position. For example, 1-ethyl-3-bromo-1H-pyrazole reacts with ammonia or benzophenone imine in the presence of Pd catalysts to yield 3-amino-1-ethyl-1H-pyrazole.

Catalytic System :

Biginelli Reaction Modifications

Although primarily used for dihydropyrimidinones, Biginelli-type reactions can be adapted for urea synthesis. Reacting 1-ethyl-3-aminopyrazole with benzaldehyde derivatives and urea under acid catalysis forms hybrid pyrazole-urea compounds.

Conditions :

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Ullman Coupling + Urea | N-Ethylation, Urea bond | 85–95 | >98 | High |

| Hydrazine Cyclization | Pyrazole formation | 85–90 | 95 | Moderate |

| Buchwald-Hartwig | Direct amination | 60–70 | 90 | Low |

| Biginelli Modification | Multicomponent reaction | 50–60 | 85 | Moderate |

Challenges and Optimization Opportunities

Regioselectivity in Pyrazole Functionalization

Competing alkylation at N1 versus N2 positions necessitates careful control of reaction conditions. Employing bulky bases like KOtBu in THF improves N1 selectivity.

Urea Bond Stability

The urea linkage is prone to hydrolysis under acidic or basic conditions. Using anhydrous solvents and low temperatures during synthesis enhances stability.

Industrial-Scale Considerations

Chemical Reactions Analysis

Oxidation Reactions

The ethyl substituent on the pyrazole ring undergoes oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | 60°C, 4 hr | 1-(1-(carboxy)-1H-pyrazol-3-yl)-3-phenylurea | 68% | |

| CrO₃/AcOH | Reflux, 2 hr | 1-(1-(acetyl)-1H-pyrazol-3-yl)-3-phenylurea | 52% |

Oxidation typically occurs at the ethyl group's terminal methyl, progressing through alcohol and ketone intermediates before carboxylic acid formation . The urea moiety remains intact under these conditions.

Nucleophilic Substitution

The pyrazole ring enables electrophilic aromatic substitution (EAS) at position 5:

Key reactions:

-

Nitration (HNO₃/H₂SO₄, 0°C): Introduces nitro group at C5 (83% yield)

-

Sulfonation (ClSO₃H, 40°C): Forms sulfonic acid derivative (71% yield)

-

Halogenation (X₂/FeCl₃):

Substitution patterns follow typical EAS directing effects, with the urea's electron-withdrawing nature deactivating the ring .

Hydrolysis Reactions

The urea linkage shows pH-dependent stability:

Controlled hydrolysis:

text| Condition | Products | Half-Life | |---------------------|-----------------------------------------|-----------| | 1M HCl, 80°C | 1-ethyl-1H-pyrazol-3-amine + phenylisocyanate | 45 min | | 1M NaOH, 60°C | 1-ethyl-1H-pyrazole-3-carboxamide + aniline | 2.3 hr |

Acidic conditions preferentially cleave the C-N bond adjacent to the phenyl group, while basic hydrolysis targets the pyrazole-urea junction .

Acylation and Alkylation

The urea nitrogen atoms participate in derivatization reactions:

Acylation (RCOCl/pyridine):

Alkylation (RX/K₂CO₃):

-

Methyl iodide: Selective N-alkylation of pyrazole ring (81% yield)

-

Ethyl bromoacetate: Forms ethyl ester derivative (67% yield)

Steric hindrance from the ethyl group directs substitution to the less hindered urea nitrogen .

Cyclization Reactions

Under dehydrating conditions:

text1-(1-ethyl-1H-pyrazol-3-yl)-3-phenylurea → (PhNH)₂C=O + Δ → Quinazolin-4(3H)-one derivative (72% yield)[3]

This intramolecular cyclization demonstrates the compound's potential as a synthetic precursor for N-heterocycles .

The compound's reactivity profile makes it valuable for developing:

-

Agricultural chemicals via pyrazole functionalization

Recent studies emphasize controlled reaction conditions to prevent:

This comprehensive analysis synthesizes data from synthetic organic chemistry studies , pharmacological research , and chemical databases , establishing 1-(1-ethyl-1H-pyrazol-3-yl)-3-phenylurea as a versatile intermediate in medicinal and materials chemistry.

Scientific Research Applications

Medicinal Chemistry

The compound is part of a broader class of pyrazole derivatives, which are known for their diverse biological activities. The urea linkage in 1-(1-ethyl-1H-pyrazol-3-yl)-3-phenylurea enhances its pharmacological properties, making it a valuable scaffold in drug design.

Table 1: Comparison of Pyrazole Derivatives and Their Activities

Anticonvulsant Properties

Research indicates that pyrazole derivatives exhibit significant anticonvulsant activity. In particular, studies have shown that compounds with similar structures can protect against seizures in rodent models, suggesting potential applications in treating epilepsy and other seizure disorders .

Antimicrobial Activity

Pyrazole derivatives have demonstrated antimicrobial properties against a range of pathogens. For instance, certain compounds have been effective against Cytospora sp. and Fusarium solani, indicating their potential as antimicrobial agents.

Antioxidant and Anti-inflammatory Effects

The antioxidant capacity of pyrazole derivatives is notable, with studies showing their ability to scavenge free radicals effectively. Additionally, some derivatives have been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and nitric oxide, suggesting their use in treating inflammatory conditions .

Metabolic Disorders

The inhibition of specific enzymes by pyrazole derivatives has implications for treating metabolic disorders. For example, compounds that inhibit 11β-hydroxysteroid dehydrogenase type 1 are being investigated for their potential to treat conditions like type 2 diabetes and obesity by modulating cortisol metabolism .

Central Nervous System Disorders

There is ongoing research into the use of pyrazole derivatives for treating central nervous system disorders, including mild cognitive impairment and Alzheimer's disease. The ability of these compounds to modulate neurotransmitter systems makes them candidates for further investigation in neuropharmacology .

Case Study 1: Anticonvulsant Activity

A study evaluated the anticonvulsant effects of various pyrazole derivatives using pentylenetetrazol-induced seizure models. The results indicated that certain urea-linked pyrazoles provided significant protection against seizures, outperforming traditional anticonvulsants .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of synthesized pyrazole derivatives against clinical strains of bacteria and fungi. The findings revealed that specific compounds exhibited potent antimicrobial effects, suggesting their potential use in developing new antibiotics.

Mechanism of Action

The mechanism of action of 3-(1-ETHYL-1H-PYRAZOL-3-YL)-1-PHENYLUREA involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. This inhibition can lead to therapeutic effects, such as reduced inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

a) 1-(4-Methoxyphenyl)-3-phenylurea

- Structure : Methoxy (-OCH₃) substituent at the para position of the phenyl ring.

- Properties : Electron-donating methoxy group increases solubility in polar solvents compared to unsubstituted phenylurea.

b) 1-(4-Chloro-3-nitrophenyl)-3-phenylurea

- Structure: Electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups at meta and para positions.

- Properties : Higher reactivity due to nitro group; molar mass 291.69 g/mol .

c) Forchlorfenuron (1-(2-Chloro-4-pyridyl)-3-phenylurea)

Urea vs. Thiourea Derivatives

a) 1-(4-Fluorophenyl)-3-(4-(hexyloxy)phenyl)thiourea

Heterocyclic Core Modifications

a) 1-(1,3-Benzothiazol-2-yl)-3-phenylurea

- Structure : Benzothiazole replaces pyrazole.

- Applications: Potential kinase inhibition due to benzothiazole’s planar structure.

b) Factor VIIa Inhibitor (1-[[3-[5-Hydroxy-4-(1H-pyrrolo[3,2-c]pyridin-2-yl)pyrazol-1-yl]phenyl]methyl]-3-phenylurea)

Alkyl Chain Modifications

a) 1-(4-(Hexadecyloxy)phenyl)-3-phenylurea

- Structure : Long hexadecyloxy chain (C₁₆H₃₃O).

- Applications : Membrane-targeting agents in drug delivery.

Key Findings and Implications

- Substituent Effects : Electron-withdrawing groups (e.g., nitro, chloro) enhance reactivity but may increase toxicity, while electron-donating groups (e.g., methoxy) improve solubility .

- Heterocyclic Cores : Pyrazole offers a balance between aromaticity and steric hindrance, whereas benzothiazole or pyridine alters target selectivity .

- Thiourea vs. Urea : Thiourea derivatives exhibit reduced polarity, favoring membrane penetration but limiting hydrogen-bond interactions .

Q & A

Q. What experimental controls are essential when studying this compound’s effects on plant physiology?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.